molecular formula C22H21N3O2S B3316972 2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955653-77-7

2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B3316972
CAS RN: 955653-77-7
M. Wt: 391.5 g/mol
InChI Key: YQWZXUTXWXKJRE-UHFFFAOYSA-N
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Description

The compound “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It’s part of a class of compounds that have shown potential in medicinal chemistry and drug discovery research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of “tetrahydrobenzo[d]thiazoles” were synthesized in a study . The product was obtained by the reaction of a precursor with phenyl isothiocyanate and triethylamine in dichloromethane .


Molecular Structure Analysis

The molecular structure of “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is likely to be complex, given its derivation from 4,5,6,7-tetrahydrobenzo[d]thiazole . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its activity .


Chemical Reactions Analysis

The compound is likely to be involved in a range of chemical reactions, given its structural complexity. For instance, it has been suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its inhibitory activity .

Scientific Research Applications

Synthesis of Benzamides

Benzamides are synthesized through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The method is highly efficient, eco-friendly, and uses a superior and recoverable catalyst .

Pharmaceutical Applications

Benzamides are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension) .

Industrial Applications

Benzamides are also used in industries such as paper, plastic, and rubber . They serve as an intermediate product in the synthesis of therapeutic agents .

Antiplatelet Activity

Amide derivatives, including benzamides, show antiplatelet activity . This makes them useful in the prevention and treatment of conditions such as heart disease and stroke .

Synthesis of Pyrimidines

Pyrimidines, which have a wide range of biological activities, can be synthesized from benzamides . This synthesis is important in medicinal chemistry .

Antioxidant Activity

Benzamides have been found to have antioxidant activity . They can scavenge free radicals and chelate metals, which makes them useful in preventing oxidative stress-related diseases .

Antibacterial Activity

Some benzamides have been found to have antibacterial activity . This makes them potential candidates for the development of new antibiotics .

Microwave Irradiation Synthesis

The compound “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” can be synthesized under microwave irradiation .

Future Directions

The future directions for research into “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” and similar compounds are likely to involve further exploration of their potential as kinase inhibitors . This could include the synthesis and testing of new derivatives, as well as in-depth studies of their mechanisms of action .

properties

IUPAC Name

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-20(16-10-5-2-6-11-16)25-22-24-19-17(12-7-13-18(19)28-22)21(27)23-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWZXUTXWXKJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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